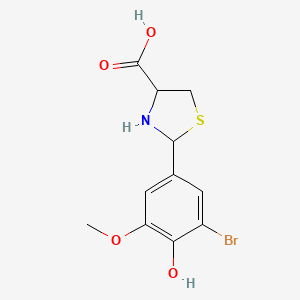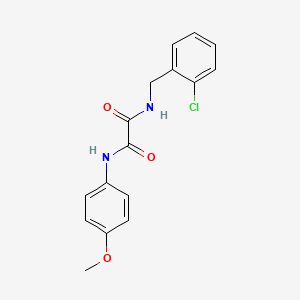![molecular formula C18H20N2O2 B5152480 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide acts as a competitive inhibitor of PHDs, which are responsible for hydroxylating the proline residues of HIF-α subunits, leading to their ubiquitination and subsequent degradation. By inhibiting PHD activity, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide prevents the hydroxylation of HIF-α subunits, allowing them to accumulate and translocate to the nucleus, where they can bind to HIF-β subunits and activate the transcription of HIF-dependent genes.
Biochemical and Physiological Effects:
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neuroprotection, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to reduce neuronal damage and improve functional recovery in animal models of stroke and traumatic brain injury. In tissue engineering, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to enhance the angiogenic and osteogenic differentiation of mesenchymal stem cells.
実験室実験の利点と制限
One of the main advantages of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in lab experiments is its ability to mimic the effects of hypoxia without the need for oxygen deprivation. This allows researchers to study the effects of hypoxia on cellular and molecular processes without the confounding effects of oxygen deprivation. However, one of the limitations of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is its potential non-specific effects on other enzymes and pathways, which can lead to off-target effects and complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in scientific research. One area of interest is the development of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in tissue engineering to enhance the regeneration of damaged tissues and organs. Additionally, further research is needed to better understand the mechanism of action of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide and its potential off-target effects on other enzymes and pathways.
合成法
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide can be synthesized through a simple reaction between 2-methylbenzoic acid and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalytic amount of trifluoroacetic acid (TFA). The reaction occurs through a nucleophilic substitution reaction, resulting in the formation of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide.
科学的研究の応用
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively used in scientific research due to its ability to inhibit the activity of prolyl hydroxylase enzymes (PHDs). PHDs play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in cellular adaptation to hypoxia. By inhibiting PHD activity, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide can stabilize HIF, leading to the upregulation of HIF-dependent genes. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have potential applications in various fields, including cancer research, neuroprotection, and tissue engineering.
特性
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-9-14(3)16(10-12)20-17(21)11-19-18(22)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYZXXDSSRINRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)


![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)
